

Spectroscopic and Structural Characterization of Fmoc-4-nitro-L-phenylalanine: A Technical Guide

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Compound of Interest

Compound Name: *Fmoc-4-nitro-L-phenylalanine*

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This guide provides an in-depth overview of the key spectroscopic data for **Fmoc-4-nitro-L-phenylalanine** (Fmoc-Phe(4-NO₂)-OH), a critical amino acid derivative used in peptide synthesis and drug development.^{[1][2]} The inclusion of a nitro group on the phenyl ring offers unique properties, making it valuable as an infrared probe or a quencher in FRET pairs.^{[2][3]} This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses, tailored for researchers and professionals in chemical and pharmaceutical sciences.

Chemical and Physical Properties

- Chemical Name: N-((9H-Fluoren-9-ylmethoxy)carbonyl)-4-nitro-L-phenylalanine^{[4][5]}
- Synonyms: Fmoc-Phe(4-NO₂)-OH, Fmoc-p-nitro-L-Phe-OH^[1]
- CAS Number: 95753-55-2^{[1][6][7]}
- Molecular Formula: C₂₄H₂₀N₂O₆^{[1][6]}
- Molecular Weight: 432.43 g/mol^[7]
- Appearance: White to off-white powder^[1]

Spectroscopic Data Presentation

The following tables summarize the key spectroscopic data obtained for **Fmoc-4-nitro-L-phenylalanine**.

Table 1: ^1H NMR Spectroscopic Data

The ^1H NMR spectrum was recorded in DMSO-d₆. Chemical shifts (δ) are reported in parts per million (ppm).[\[6\]](#)

Chemical Shift (δ , ppm)	Multiplicity / Coupling	Number of Protons	Assignment
12.93	s	1H	COOH
8.14	d, $^3\text{J}=8.6$ Hz	2H	Aromatic (H ortho to NO ₂)
7.88	d, $^3\text{J}=7.5$ Hz	2H	Aromatic (Fmoc)
7.79	d, $^3\text{J}=8.6$ Hz	1H	NH
7.60-7.64	m	2H	Aromatic (Fmoc)
7.54	d, $^3\text{J}=8.6$ Hz	2H	Aromatic (H meta to NO ₂)
7.23-7.45	m	4H	Aromatic (Fmoc)
4.13-4.34	m	4H	CH (α -carbon), CH (Fmoc), CH ₂ (Fmoc)
3.25	dd, $^2\text{J}=13.7$, $^3\text{J}=4.3$ Hz	1H	CH ₂ (β -carbon)
2.90-3.09	m	1H	CH ₂ (β -carbon)

Table 2: ^{13}C NMR Spectroscopic Data

The ^{13}C NMR spectrum was recorded in DMSO-d₆. Chemical shifts (δ) are reported in ppm.[\[6\]](#)

Chemical Shift (δ , ppm)	Assignment
173.27	COOH
156.39	CONH (Urethane C=O)
146.73	Aromatic (C-NO ₂)
144.20, 141.16	Aromatic (Fmoc quaternary)
130.94	Aromatic
128.07, 127.45, 125.62	Aromatic (Fmoc)
123.69	Aromatic
120.56	Aromatic (Fmoc)
66.03	CH ₂ (Fmoc)
55.25	CH (α -carbon)
47.03	CH (Fmoc)
36.62	CH ₂ (β -carbon)

Table 3: Infrared (IR) Spectroscopy Data

The IR spectrum displays characteristic absorption bands (ν) in cm^{-1} .[\[6\]](#)

Wavenumber (ν , cm^{-1})	Functional Group Assignment
3429	O-H stretch (Carboxylic acid)
3202	N-H stretch (Amide)
1724	C=O stretch (Carboxylic acid)
1693	C=O stretch (Urethane)
1601	C=C stretch (Aromatic)
1520	N-O asymmetric stretch (Nitro group)
1447	C=C stretch (Aromatic)
1354	N-O symmetric stretch (Nitro group)

Table 4: Mass Spectrometry (MS) Data

Mass spectrometry was performed using Electrospray Ionization (ESI).[\[6\]](#)

Ionization Mode	m/z (Observed)	Ion Assignment
ESI	455.1214	$[\text{M}+\text{Na}]^+$

Experimental Protocols

The following sections detail generalized protocols for acquiring the spectroscopic data presented above.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **Fmoc-4-nitro-L-phenylalanine** is dissolved in a deuterated solvent, typically DMSO-d₆ as reported, to a concentration suitable for NMR analysis (approx. 5-10 mg/mL). The solution is transferred to an NMR tube. Both ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer (e.g., 300, 400, or 500 MHz).[\[8\]](#) The chemical shifts are referenced to the residual solvent peak.

3.2 Infrared (IR) Spectroscopy

For a solid sample like **Fmoc-4-nitro-L-phenylalanine**, several methods can be employed:

- Thin Solid Film: A small amount of the solid (approx. 50 mg) is dissolved in a few drops of a volatile solvent like acetone or methylene chloride.[9] A drop of this solution is placed on an IR-transparent salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate, which is then analyzed.[9]
- Potassium Bromide (KBr) Pellet: The solid sample is mixed with dry KBr powder and ground to a fine, well-mixed powder.[10] This mixture is then pressed under high pressure in a die to form a transparent or translucent disk, which is placed in the spectrometer's sample holder for analysis.[10][11]
- Nujol Mull: A small amount of the solid is ground with a few drops of mineral oil (Nujol) to create a fine paste or "mull".[12] This mull is then spread between two salt plates for spectral acquisition. The spectrum of Nujol itself has known peaks that can be subtracted or ignored. [10][12]

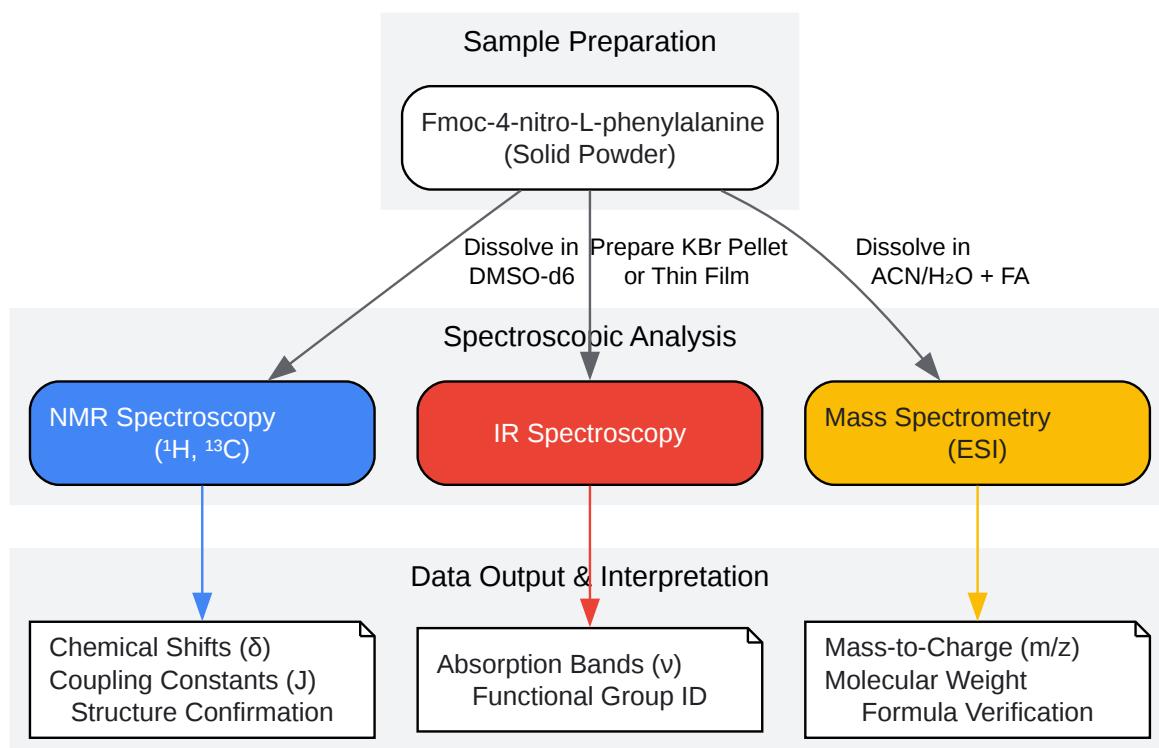
3.3 Mass Spectrometry (MS)

Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing protected amino acids.

- Sample Preparation: A dilute solution of the sample is prepared in a solvent system compatible with ESI, such as a mixture of acetonitrile and water, often with a small amount of an acid like formic acid to promote protonation.[13][14]
- Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate.
- Ionization: A high voltage is applied to the capillary tip, causing the sample solution to form a fine spray of charged droplets. As the solvent evaporates, ions (e.g., $[M+H]^+$ or $[M+Na]^+$) are formed and enter the mass analyzer.
- Detection: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance. For **Fmoc-4-nitro-L-phenylalanine**, the sodium adduct $[M+Na]^+$ is a commonly observed species.[6]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **Fmoc-4-nitro-L-phenylalanine**.



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